3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide

Lipophilicity ADME Linker SAR

3-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide (CAS 1790608-32-0) is a synthetic small molecule (C15H13N3O4, MW 299.28 g/mol) that combines a phthalimide (1,3-dioxoisoindoline) warhead with a 3-methylisoxazol-5-amine motif via a propanamide linker. Its computed physicochemical profile—XLogP3 of 0.9, topological polar surface area (TPSA) of 92.5 Ų, and 4 rotatable bonds—places it in a property space distinct from its closest homologs, which is critical for target engagement, permeability, and solubility.

Molecular Formula C15H13N3O4
Molecular Weight 299.286
CAS No. 1790608-32-0
Cat. No. B2464323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide
CAS1790608-32-0
Molecular FormulaC15H13N3O4
Molecular Weight299.286
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H13N3O4/c1-9-8-13(22-17-9)16-12(19)6-7-18-14(20)10-4-2-3-5-11(10)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,19)
InChIKeyTXJGNLRTGVWNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide (CAS 1790608-32-0): Physicochemical & Structural Baseline


3-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide (CAS 1790608-32-0) is a synthetic small molecule (C15H13N3O4, MW 299.28 g/mol) that combines a phthalimide (1,3-dioxoisoindoline) warhead with a 3-methylisoxazol-5-amine motif via a propanamide linker [1]. Its computed physicochemical profile—XLogP3 of 0.9, topological polar surface area (TPSA) of 92.5 Ų, and 4 rotatable bonds—places it in a property space distinct from its closest homologs, which is critical for target engagement, permeability, and solubility [1]. The compound is catalogued in the PubChem database (CID 91811126) and is commercially available as a research-grade screening compound [1].

Why 3-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide Cannot Be Assumed Interchangeable with In-Class Analogs


The phthalimide-isoxazole conjugate class exhibits steep structure-activity relationships (SAR) where even single-methylene changes in the central linker profoundly alter lipophilicity, conformational flexibility, and hydrogen-bonding capacity, directly impacting target binding kinetics, oral bioavailability, and metabolic stability [1][2]. For example, the prototypical CCR9 antagonist vercirnon failed in clinical trials partly due to poor pharmacokinetics, a liability that subsequent 1,3-dioxoisoindoline-based antagonists overcame through precise optimization of the linker and heterocycle substitution [1]. Consequently, replacing this specific propanamide with its acetamide (C2) or butanamide (C4) homologs without experimental validation risks undermining the pharmacological or physicochemical objectives of the research program.

Quantitative Differentiation Evidence for 3-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide


Linker-Dependent Lipophilicity Tuning: Propanamide vs. Acetamide & Butanamide Homologs

The target compound's propanamide linker (three methylene units) confers an XLogP3 of 0.9, precisely between the more hydrophilic acetamide homolog (XLogP3 = 1.0) and the more lipophilic butanamide homolog (XLogP3 = 1.2), enabling fine-tuning of logD-dependent properties such as passive permeability and plasma protein binding [1][2][3].

Lipophilicity ADME Linker SAR Phthalimide-isoxazole

Conformational Flexibility Differentiation: Rotatable Bond Count Across Homologs

The target compound possesses 4 rotatable bonds, intermediate between the acetamide (3 rotatable bonds) and butanamide (5 rotatable bonds) homologs. This difference directly influences the entropic cost of binding and the conformational ensemble accessible for target engagement [1][2][3].

Conformational flexibility Entropic penalty Molecular recognition

Hydrogen Bond Acceptor Capacity: Phthalimide vs. Primary Amine Analog

Replacing the target compound's phthalimide ring with a primary amine (as in 3-amino-N-(3-methylisoxazol-5-yl)propanamide, CAS 1352505-84-0) reduces the hydrogen bond acceptor count from 5 to 4 and donor count from 1 to 2, fundamentally altering the pharmacophoric interaction map and potentially switching target selectivity [1][2].

Hydrogen bonding Pharmacophore Target engagement

Class-Level Precedence: 1,3-Dioxoisoindoline Core as a Privileged CCR9/TACC3 Pharmacophore

While direct target-specific data for this exact compound are not yet publicly available, the 1,3-dioxoisoindoline scaffold has been validated as a core pharmacophore in nanomolar-potency, orally bioavailable CCR9 antagonists for inflammatory bowel disease [1] and in TACC3 inhibitors under patent protection (WO-2021097352-A1) for oncology applications [2]. The propanamide linker length matches the optimal spacer geometry identified in these programs.

CCR9 antagonist TACC3 inhibitor Inflammatory bowel disease Cancer

Optimal Research & Procurement Application Scenarios for 3-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide


Chemokine Receptor 9 (CCR9) Antagonist Lead Optimization Campaigns

The 1,3-dioxoisoindoline core is a validated scaffold for orally bioavailable CCR9 antagonists with nanomolar potency [1]. This compound's propanamide linker provides the optimal lipophilicity balance (XLogP3 = 0.9) for intestinal target engagement, making it a suitable starting point for SAR exploration in inflammatory bowel disease programs.

TACC3-Directed Oncology Probe Development

Patent WO-2021097352-A1 establishes isoxazole derivatives as TACC3 inhibitors for breast, leukemia, lung, and other cancers [1]. This compound's structural alignment with the claimed chemotype supports its use as a reference ligand or scaffold-hopping template in TACC3 inhibitor discovery.

Linker Structure-Activity Relationship (SAR) Studies in Phthalimide-Isoxazole Conjugates

The systematic comparison of this propanamide (C3) compound with its acetamide (C2) and butanamide (C4) homologs enables elucidation of linker-length effects on target potency, selectivity, and ADME parameters. The distinct XLogP3, rotatable bond, and molecular weight values provide a quantitative framework for multiparameter optimization [1][2][3].

High-Throughput Screening (HTS) Library Enhancement with Privileged Heterocycle Combinations

As a member of the Life Chemicals F2199 screening series, this compound enriches diversity-oriented HTS collections with a dual phthalimide-isoxazole pharmacophore. Its physicochemical profile (MW < 300, TPSA = 92.5 Ų, HBD = 1) places it within oral drug-like space, increasing the probability of identifying developable hits [1][2].

Quote Request

Request a Quote for 3-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.